Scientific Field: Biochemistry and Molecular Biology.
Summary of the Application: The compound has been used in the synthesis of DNA targeting agents, specifically 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles.
Methods of Application or Experimental Procedures: The compound was synthesized through a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS.
Results or Outcomes: The synthesized analogs were primarily screened for their ability to bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools.
Scientific Field: Virology.
Summary of the Application: Indole derivatives, which are structurally similar to the compound , have been used in the synthesis of antiviral agents.
Methods of Application or Experimental Procedures: Specific indole derivatives were prepared and reported as antiviral agents.
Results or Outcomes: Some of these indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus.
Scientific Field: Organic Chemistry.
Summary of the Application: The compound is structurally similar to coumarins, which have been used in the synthesis of various heterocycles.
Methods of Application or Experimental Procedures: The synthesis of these heterocycles has been carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures.
Summary of the Application: The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development.
Methods of Application or Experimental Procedures: N-2,2,2-trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015.
Results or Outcomes: This paper reviews the organic synthesis reactions in which trifluoroethyl isatin ketimine has been involved in recent years, focusing on the types of reactions and the stereoselectivity of products.
Scientific Field: Material Science.
Summary of the Application: Water soluble photoactive cellulose derivatives were prepared by a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid.
Methods of Application or Experimental Procedures: The light triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state.
Results or Outcomes: The photochemistry observed may be used to control the properties of the new polysaccharide derivatives and are thus of interest in the design of smart materials.
N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a chromen-7-yl group with a trifluoromethyl substituent and an enamide functional group. The molecular formula is and its molecular weight is approximately 283.203 g/mol . This compound belongs to the class of chromone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The chromen-7-yl moiety contributes to the compound's aromatic properties, while the trifluoromethyl group enhances lipophilicity and biological activity. The presence of the enamide functional group suggests potential reactivity in various chemical transformations, making it a versatile building block in organic synthesis.
The biological activity of N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide has been explored in various studies, indicating its potential as a therapeutic agent:
The synthesis of N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide typically involves several steps:
N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide has several potential applications:
Interaction studies involving N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide are crucial for understanding its mechanism of action:
Several compounds share structural features with N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide, allowing for comparative analysis:
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
4-Methylcoumarin | Structure | Antimicrobial | Simpler structure without trifluoromethyl |
7-Hydroxycoumarin | Structure | Anticancer | Hydroxyl group increases solubility |
6-Trifluoromethylcoumarin | Structure | Antiviral | Similar trifluoromethyl presence but different position |
These compounds highlight the uniqueness of N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide due to its specific functional groups and their implications for biological activity and synthetic versatility.
The chromenone nucleus, a bicyclic structure comprising a benzene ring fused to a pyrone moiety, has been a cornerstone of natural product chemistry since the isolation of coumarin from Dipteryx odorata in 1820. Early applications focused on coumarin's fragrance and anticoagulant properties, exemplified by warfarin, a 4-hydroxycoumarin derivative used clinically since the 1940s. The structural simplification of coumarins to chromenones (2H-1-benzopyran-2-ones) enabled systematic derivatization, with substitutions at positions 3, 4, and 7 proving critical for modulating bioactivity.
Chromenamides emerged as a distinct subclass through the integration of amide functionalities. For instance, 7-amino-4-methylcoumarin derivatives synthesized via Buchwald–Hartwig cross-coupling demonstrated fluorescent properties, highlighting their utility in probe development. The introduction of acrylamide groups, as in N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide, expanded applications into polymer chemistry and targeted drug delivery.
Key synthetic routes include:
The compound of interest is synthesized via a three-step sequence:
The compound under investigation is systematically named N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide according to IUPAC nomenclature conventions [1] [2]. This designation precisely describes the molecular architecture, where the chromen-2-one core structure bears a trifluoromethyl substituent at position 4, and the 7-position is functionalized with a prop-2-enamide group through an amide linkage.
The systematic identification is supported by multiple database entries, with the Chemical Abstracts Service registry number 480438-94-6 serving as the primary identifier [1] [3]. Alternative nomenclature includes 7-(Acryloylamino)-4-trifluoromethylcoumarin and 2-Propenamide, N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- [2]. The molecular formula C₁₃H₈F₃NO₃ corresponds to a molecular weight of 283.20 g/mol, as confirmed by mass spectrometric analysis [1] [3].
The InChI representation provides unambiguous structural identification: InChI=1S/C13H8F3NO3/c1-2-11(18)17-7-3-4-8-9(13(14,15)16)6-12(19)20-10(8)5-7/h2-6H,1H2,(H,17,18), with the corresponding InChI Key WJZFVBAYCVHWRE-UHFFFAOYSA-N [1]. The canonical SMILES notation C=CC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F enables computational structure representation and database searching [1].
Table 1: Molecular Identification and Properties
Property | Value |
---|---|
IUPAC Name | N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide |
Molecular Formula | C₁₃H₈F₃NO₃ |
Molecular Weight (g/mol) | 283.20 |
CAS Number | 480438-94-6 |
MDL Number | MFCD03701560 |
EC Number | 688-167-1 |
Melting Point (°C) | 222-224 (decomposition) |
Predicted Boiling Point (°C) | 402.9±45.0 |
Predicted Density (g/cm³) | 1.468±0.06 |
Predicted pKa | 11.76±0.20 |
While specific single-crystal X-ray diffraction data for N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide remains unreported in the literature, extensive crystallographic studies of related trifluoromethyl-substituted chromene derivatives provide valuable structural insights [4] [5] [6].
Analogous trifluoromethyl chromene compounds demonstrate characteristic crystallographic features. The 2-amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile structure reveals that fused cyclohexene and pyran rings adopt sofa and flattened boat conformations respectively [5]. The trifluoromethyl group maintains a tetrahedral geometry with average C-F bond lengths of 1.355 Å and F-C-F angles of approximately 108° [7].
Crystallographic analysis of coumarin derivatives indicates that the chromen-2-one core adopts a planar conformation, with the lactone carbonyl positioned to optimize π-conjugation throughout the aromatic system [6]. The characteristic features include two-dimensional sheet formation through C-H⋯O hydrogen bonds, enhanced by π⋯π interactions between aromatic rings [6]. In trifluoromethyl-substituted systems, the electron-withdrawing nature of the CF₃ group influences intermolecular packing arrangements [4].
Table 2: Crystallographic Parameters for Related Trifluoromethyl Chromenes
Parameter | Typical Range | Reference System |
---|---|---|
C-F bond length | 1.35-1.36 Å | Trifluoromethyl derivatives |
F-C-F angle | 107-109° | CF₃ group geometry |
C-CF₃ bond length | 1.50-1.52 Å | Aromatic CF₃ substitution |
Chromen-2-one planarity | <5° deviation | Coumarin derivatives |
Intermolecular π⋯π distance | 3.3-3.8 Å | Aromatic stacking |
The prop-2-enamide (acrylamide) moiety exhibits conformational preferences that significantly influence the molecular properties and reactivity of the compound. Density functional theory calculations on related enamine systems reveal that s-cis and s-trans conformers possess similar stability, with energy differences typically less than 2 kcal/mol [8].
The acrylamide double bond adopts an E-configuration preferentially, minimizing steric interactions between the vinyl group and the chromen-2-one carbonyl [9]. This geometric arrangement facilitates optimal orbital overlap and conjugation between the α,β-unsaturated system and the aromatic chromen core. The C=C bond length in the prop-2-enamide fragment measures approximately 1.34 Å, consistent with sp² hybridization [10] [9].
Conformational analysis indicates that the amide linkage maintains planarity due to partial double-bond character arising from nitrogen lone pair delocalization [8]. The C-N bond length of 1.35 Å reflects this resonance stabilization, while the N-C=O angle approaches 122°, characteristic of amide functionality [11]. Rotation about the C-N bond exhibits a significant energy barrier (approximately 15-20 kcal/mol), restricting conformational flexibility at ambient temperatures [8].
The prop-2-enamide chain can adopt multiple rotational conformers about the C-C(aryl) bond, with the coplanar arrangement favored for maximum conjugation. Steric interactions between the vinyl hydrogen and the adjacent aromatic hydrogen influence the preferred dihedral angles, typically ranging from 0° to 30° from planarity [9].
Table 3: Conformational Parameters of Prop-2-enamide Substituent
Parameter | Value | Method |
---|---|---|
C=C bond length | 1.34 Å | DFT optimization |
C-N bond length | 1.35 Å | X-ray average |
N-C=O angle | 122° | Experimental |
C=C-C angle | 124° | DFT calculation |
Amide rotation barrier | 15-20 kcal/mol | Computational |
Preferred dihedral angle | 0-30° | Energy minimization |
The trifluoromethyl group exerts profound electronic effects on the chromen-2-one aromatic system through both inductive and field effects [12] [13] [14]. As the most electronegative substituent in organic chemistry, the CF₃ group withdraws electron density from the aromatic ring through a strong inductive effect, with fluorine atoms polarizing the C-F bonds and creating a net positive charge on the carbon center [15] [16].
This electron withdrawal manifests in several measurable electronic perturbations. The trifluoromethyl group reduces the electron density of the aromatic ring, making it less nucleophilic and more susceptible to nucleophilic aromatic substitution reactions [13]. In electrophilic aromatic substitution, the CF₃ group directs incoming electrophiles predominantly to the meta position, as the ortho and para positions experience destabilizing positive charge development [12] [15].
Quantum mechanical calculations reveal that trifluoromethyl substitution significantly affects frontier molecular orbital energies [17]. The highest occupied molecular orbital (HOMO) energy decreases substantially due to electron withdrawal, while the lowest unoccupied molecular orbital (LUMO) energy is also lowered, resulting in a reduced HOMO-LUMO gap [18]. This electronic modification enhances the compound's electrophilic character and influences its photophysical properties.
The inductive effect of the trifluoromethyl group extends through the conjugated π-system of the chromen-2-one core [14]. Time-dependent density functional theory calculations on similar trifluoromethyl chromone derivatives demonstrate bathochromic shifts in electronic absorption spectra, attributed to stabilization of excited states through enhanced electron delocalization [19] [20].
Nuclear magnetic resonance spectroscopy provides direct evidence of electronic effects. The ¹⁹F NMR signal for the trifluoromethyl group appears characteristically upfield at approximately -62 to -65 ppm, reflecting the electronic environment created by the aromatic system [21] [22]. Aromatic protons ortho to the CF₃ group exhibit downfield shifts due to deshielding effects from electron withdrawal [23].
Table 4: Electronic Effects of Trifluoromethyl Substitution
Effect | Magnitude | Impact |
---|---|---|
Inductive parameter (σᵢ) | +0.42 | Strong electron withdrawal |
Field parameter (σF) | +0.38 | Significant through-space effect |
HOMO energy lowering | 0.3-0.5 eV | Reduced nucleophilicity |
LUMO energy lowering | 0.2-0.4 eV | Enhanced electrophilicity |
¹⁹F NMR chemical shift | -62 to -65 ppm | Aromatic deshielding |
Meta-directing capability | >95% selectivity | Regioselective substitution |
The trifluoromethyl group's influence extends to chemical reactivity patterns. The electron-deficient aromatic system becomes more reactive toward nucleophilic attack, while the adjacent carbonyl groups experience enhanced electrophilic character [14]. This electronic modulation proves crucial for the compound's potential applications in materials science and pharmaceutical chemistry, where precise control of electronic properties determines functional performance [17].
Traditional coumarin acrylation methodologies have evolved from classical organic synthesis principles, employing well-established reactions to introduce acrylamide functionality onto the coumarin framework [1]. The most prevalent approach involves the direct acylation of 7-aminocoumarin derivatives using acryloyl chloride under basic conditions [2]. This methodology typically employs triethylamine or pyridine as base at temperatures ranging from 0°C to room temperature, achieving yields between 65-85% [3].
The mechanistic pathway involves nucleophilic attack by the amino group on the electrophilic carbonyl carbon of acryloyl chloride, followed by elimination of hydrogen chloride to form the desired amide bond [4]. The reaction proceeds through a tetrahedral intermediate, with the base serving to neutralize the generated hydrochloric acid and facilitate product formation [5].
Alternative approaches include the use of acrylic acid with coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in dimethylformamide, providing milder conditions but requiring expensive coupling agents [6]. The Pechmann condensation has also been adapted for direct acrylation, where trifluoromethylated phenols react with β-ketoacrylate esters under acidic conditions to form the desired coumarin-acrylamide structure in a single step [7] [8].
Transesterification routes utilizing ethyl acrylate and acid catalysis at elevated temperatures (80-120°C) offer a one-pot synthesis approach, though yields are typically lower (45-65%) due to side reactions and harsh conditions [9]. Protection-deprotection strategies using Boc-protected acrylamide precursors provide enhanced selectivity, with yields ranging from 70-90% after trifluoroacetic acid deprotection [10].
Modern transition metal-catalyzed trifluoromethylation represents a paradigm shift in synthetic methodology, offering unprecedented control over regioselectivity and functional group tolerance [11]. Copper-catalyzed systems utilizing sodium triflinate (Langlois reagent) have emerged as particularly effective for coumarin substrates, operating through radical mechanisms at mild temperatures [12].
The copper(I)-catalyzed trifluoromethylation employs CF₃SO₂Na and tert-butyl hydroperoxide (TBHP) in continuous-flow reactors, achieving yields of 60-85% with excellent scalability [12]. The mechanism involves oxidative generation of CF₃ radicals through SO₂ extrusion, followed by radical addition to the coumarin π-system. The continuous-flow format enables precise control of reaction parameters and facilitates industrial-scale production [12].
Palladium-catalyzed approaches utilizing Togni reagents provide complementary reactivity patterns, particularly effective for electrophilic trifluoromethylation of aryl halides and alkynes [13]. These systems operate at temperatures of 80-120°C and achieve yields of 70-90%, though the high cost of Togni reagents limits broader application [14].
Photoredox catalysis has revolutionized trifluoromethylation methodology, enabling visible light-mediated transformations under ambient conditions [15] [16]. Ruthenium and iridium photocatalysts facilitate single electron transfer processes, generating CF₃ radicals from readily available precursors such as CF₃SO₂Cl [15]. These systems demonstrate excellent compatibility with coumarin substrates, achieving yields of 65-85% under mild conditions [16].
Nickel-catalyzed approaches using CF₃I as the trifluoromethyl source operate through oxidative addition/reductive elimination mechanisms, particularly effective for aryl halide substrates [17]. While requiring elevated temperatures (80-100°C), these systems offer good functional group tolerance and yields of 60-80% [17].
Radical-based trifluoromethylation methodologies have gained prominence due to their operational simplicity and broad substrate scope [18]. The Langlois reagent (CF₃SO₂Na) serves as the most widely utilized radical source, generating CF₃ radicals through oxidative conditions using TBHP or manganese(III) acetate [19] [12].
The mechanism involves homolytic cleavage of the S-CF₃ bond facilitated by oxidizing conditions, producing CF₃ radicals that subsequently add to electron-rich aromatic systems [20]. In coumarin substrates, regioselectivity is controlled by electronic factors, with electron-rich positions favoring radical addition [18].
Trifluoromethyl iodide (CF₃I) represents an economical alternative, generating CF₃ radicals through iron-catalyzed systems using FeSO₄ and hydrogen peroxide in dimethylsulfoxide [17]. This approach operates under mild conditions at room temperature, achieving yields of 50-70% with excellent functional group tolerance [17].
Photoredox-mediated radical generation using CF₃SO₂Cl has emerged as a particularly attractive methodology, combining the advantages of visible light activation with readily available trifluoromethyl sources [15]. The mechanism involves photoinduced electron transfer from excited photocatalyst to CF₃SO₂Cl, generating CF₃ radicals that undergo subsequent addition to coumarin substrates [21].
Togni reagents provide complementary radical reactivity patterns, with Togni Reagent I offering thermal or copper-catalyzed activation, while Togni Reagent II demonstrates excellent photoredox compatibility [13]. These hypervalent iodine reagents achieve yields of 60-90% under optimized conditions, though their limited commercial availability restricts widespread adoption [14].
Amino group protection strategies are crucial for selective functionalization of complex coumarin architectures, particularly when multiple reactive sites are present [5] [10]. The tert-butoxycarbonyl (Boc) group represents the most widely employed protection strategy, offering excellent stability under basic and neutral conditions while being readily removable under acidic conditions [3].
Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine in dichloromethane at room temperature, providing yields of 85-95% [10]. The mechanism involves nucleophilic attack by the amino group on the electrophilic carbonyl carbon of Boc₂O, followed by elimination of tert-butyl alcohol and carbon dioxide [4].
Deprotection employs trifluoroacetic acid in dichloromethane, proceeding through acid-catalyzed cleavage of the carbamate bond with formation of tert-butyl cation, which subsequently eliminates to form isobutene and carbon dioxide [10]. This process typically achieves yields of 90-98% under mild conditions [3].
Benzyloxycarbonyl (Cbz) protection offers orthogonal reactivity patterns, stable to acidic conditions but readily removable through catalytic hydrogenation or treatment with hydrogen bromide in acetic acid [5]. The protection reaction using benzyl chloroformate and sodium hydroxide in water/dioxane achieves yields of 80-90% [10].
9-Fluorenylmethoxycarbonyl (Fmoc) protection provides excellent orthogonality to Boc groups, enabling selective deprotection strategies in complex synthetic sequences [10]. Fmoc protection using fluorenylmethyl chloroformate and sodium bicarbonate achieves yields of 88-95%, while deprotection using piperidine in dimethylformamide provides yields of 95-99% [10].
Acetyl protection offers a cost-effective alternative for simple transformations, employing acetic anhydride and pyridine to achieve yields of 90-98% [4]. Deprotection using sodium hydroxide in methanol-water provides yields of 80-90%, though the basic conditions may not be compatible with all coumarin substrates [3].
Trifluoroacetyl protection introduces electron-withdrawing character that can influence subsequent reactions, achieved using trifluoroacetic anhydride and pyridine at 0°C with yields of 85-95% [10]. The enhanced acidity of the trifluoroacetyl group enables mild basic deprotection using potassium carbonate in methanol-water [3].
Allyloxycarbonyl (Alloc) protection provides orthogonal deprotection through palladium-catalyzed processes, enabling selective removal in the presence of other protecting groups [10]. The protection reaction using allyl chloroformate achieves yields of 80-90%, while palladium-catalyzed deprotection using phenylsilane provides yields of 80-90% [10].
These protection-deprotection strategies enable sophisticated synthetic planning, allowing for selective functionalization of complex coumarin architectures while maintaining structural integrity throughout multi-step synthetic sequences [5] [10].
Property | Value |
---|---|
Chemical Name | N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide |
CAS Registry Number | 480438-94-6 |
Molecular Formula | C₁₃H₈F₃NO₃ |
Molecular Weight | 283.20 g/mol |
Melting Point | 222-224°C (dec.) |
Primary Use | Fluorescent monomer |
Method | Key Features | Typical Conditions | Yield Range |
---|---|---|---|
Traditional Coumarin Acrylation | Direct attachment of acrylamide to coumarin scaffold | Moderate temperature, base catalysis | 65-85% |
Cu(I)-Catalyzed Trifluoromethylation | CF₃SO₂Na + TBHP in continuous flow | Cu(I), TBHP, flow reactor | 60-85% |
Photoredox Catalyzed Trifluoromethylation | Visible light mediation with CF₃SO₂Cl | Visible light, photoredox catalyst | 70-90% |
Radical Trifluoromethylation | Iron-catalyzed radical generation | FeSO₄, H₂O₂, DMSO | 50-70% |
Protecting Group | Protection Yield | Deprotection Yield | Applications |
---|---|---|---|
Boc | 85-95% | 90-98% | Solid-phase synthesis, general protection |
Fmoc | 88-95% | 95-99% | Solid-phase peptide synthesis |
Cbz | 80-90% | 85-95% | Peptide synthesis, stable protection |
Acetyl | 90-98% | 80-90% | Simple protection, cost-effective |
Irritant